molecular formula C19H22N2O6 B2716352 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide CAS No. 1421499-85-5

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide

Cat. No.: B2716352
CAS No.: 1421499-85-5
M. Wt: 374.393
InChI Key: AIAILTWYNPJTNC-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a 1,3-benzodioxole moiety, a heterocyclic structure frequently explored in pharmaceutical development for its potential bioactivity, as seen in compounds ranging from kinase inhibitors to other therapeutic agents . The molecular architecture also incorporates a 2,5-dimethylfuran group and a hydroxypropyl linker, connected by an ethanediamide (oxalamide) core, which can act as a peptide bond mimic and contribute to specific molecular interactions. The precise biological target, mechanism of action, and research applications for this specific molecule are not yet fully characterized in the available scientific literature and require further investigation by qualified researchers. As a chemical probe, it holds value for exploring structure-activity relationships (SAR), screening against novel biological targets, and developing new chemical entities in various research programs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-11-7-14(12(2)27-11)15(22)5-6-20-18(23)19(24)21-9-13-3-4-16-17(8-13)26-10-25-16/h3-4,7-8,15,22H,5-6,9-10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAILTWYNPJTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol derivatives with formaldehyde.

    Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the benzo[d][1,3]dioxole and furan rings: This step involves the formation of a carbon-carbon bond between the two rings, often using palladium-catalyzed cross-coupling reactions.

    Formation of the oxalamide moiety: The final step involves the reaction of the intermediate with oxalyl chloride and an amine to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxalamide group to amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with several ethanediamide and benzodioxol derivatives:

QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide) Structural Features: Both compounds feature a benzodioxol group and an ethanediamide core. However, QOD substitutes the hydroxypropyl-dimethylfuran chain with a tetrahydroquinolin-ethyl moiety. Activity: QOD is a known inhibitor of falcipain-2, a cysteine protease critical for malaria parasite survival . The ethanediamide group likely interacts with the enzyme’s active site via hydrogen bonding.

ICD (N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide) Structural Features: ICD replaces the benzodioxol group with an indole-carboxamide system and incorporates a biphenyl moiety. Activity: Like QOD, ICD inhibits falcipain-2, highlighting the importance of the amide backbone in protease inhibition .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Features : This compound shares an amide linkage but lacks the ethanediamide backbone. Its N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization .
  • Implication : The target compound’s ethanediamide group may similarly act as a ligand in catalytic systems.

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding: The ethanediamide backbone and hydroxypropyl group may improve aqueous solubility compared to QOD’s lipophilic tetrahydroquinolin chain.

Comparative Data Table

Compound Key Structural Features Biological Activity Synthesis Method Potential Applications
Target Compound Benzodioxol methyl, ethanediamide, dimethylfuran-hydroxypropyl Hypothesized falcipain-2 inhibition Condensation reaction (speculative) Antimalarial drug development
QOD Benzodioxol, ethanediamide, tetrahydroquinolin-ethyl Falcipain-2 inhibitor Amide coupling Antimalarial agent
ICD Indole-carboxamide, biphenyl Falcipain-2 inhibitor Not reported Antimalarial research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, N,O-bidentate group Metal catalysis directing group Acyl chloride + amino alcohol Catalytic C–H functionalization

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structural characteristics, including a benzodioxole moiety and a furan derivative, suggest various biological activities that merit investigation.

Structural Characteristics

The molecular formula of this compound is C18H22N2O4, with a molecular weight of approximately 342.38 g/mol. The compound features a benzodioxole ring and a furan derivative, which are known for their diverse biological properties.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various biological targets. Potential mechanisms may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Antioxidant Properties : The presence of aromatic rings suggests potential antioxidant activity, which could mitigate oxidative stress in cells.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. Below are some key findings related to the biological activity of this compound:

Anticancer Activity

Preliminary studies suggest that benzodioxole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Neuroprotective Effects

The compound's structure indicates potential neuroprotective effects. Compounds containing furan and benzodioxole moieties have been shown to protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

Antimicrobial Activity

Research on related compounds has revealed antimicrobial properties against a range of pathogens. The presence of the benzodioxole structure is often associated with enhanced antibacterial and antifungal activity.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Anticancer Efficacy : In vitro studies on derivatives with similar structures showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7). These findings indicate that modifications in the side chains can significantly enhance anticancer activity.
  • Neuroprotection : A study evaluating the neuroprotective effects of furan derivatives found that these compounds reduced neuronal cell death by up to 60% in models of oxidative stress.
  • Antimicrobial Properties : A series of tests on related benzodioxole compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents.

Data Table

Biological ActivityCompound StructureIC50 (µM)Reference
AnticancerSimilar Benzodioxole Derivative15
Neuroprotection2,5-Dimethylfuran Derivative25
AntimicrobialBenzodioxole Compound30

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